molecular formula C21H22N2O B2756397 (1H-indol-3-yl)(3-phenylazepan-1-yl)methanone CAS No. 1705668-57-0

(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone

Cat. No.: B2756397
CAS No.: 1705668-57-0
M. Wt: 318.42
InChI Key: XZWVFRRRPOSQAQ-UHFFFAOYSA-N
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Description

“(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot synthesis of several indol-3-yl-glycines at ambient temperature using water as solvent has been described . The procedure is based on the uncatalyzed Friedel-Crafts condensation between indole or N-methylindole and various iminoacids formed in situ from glyoxalic acid and primary aliphatic amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of glyoxalic esters, amines, and indole under solvent and catalyst-free conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the 1H NMR spectrum of a similar compound was reported .

Scientific Research Applications

Antitumor Activity and Drug Metabolism

(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone, also known as I-387, is a novel indole compound that has shown potent antitumor activity in various preclinical models. It acts as an antitubulin agent, disrupting microtubule function, which is crucial for cell division. Notably, I-387 can avoid drug resistance mediated by P-glycoprotein and has demonstrated less neurotoxicity compared to traditional treatments like vinca alkaloids. Pharmacokinetic studies in mice have provided valuable insights into the drug's metabolism, showing interspecies variability in metabolic stability. This foundational knowledge aids in the further development of similar compounds with enhanced anticancer efficacy and stability.

Antibacterial and Antifungal Properties

This compound derivatives have been synthesized and tested for their antimicrobial activity. These derivatives exhibit promising antibacterial and antifungal effects, which could lead to new therapeutic options for treating infections. Such research highlights the compound's potential beyond anticancer applications, demonstrating its versatility in drug development.

Synthetic Cannabinoid Analysis

The compound and its related derivatives have been identified in illegal products and studied for their structural characteristics and biological activities. These studies are crucial for understanding the potential risks associated with unregulated drug use and inform regulatory and public health responses.

Catalytic and Chemical Synthesis Applications

Research has explored the use of this compound derivatives in catalytic processes and chemical syntheses, such as the one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives. These findings contribute to the field of organic chemistry by providing efficient methods for producing complex molecules, which could have applications in pharmaceuticals and materials science.

Genotoxicity Studies

Investigations into the genotoxic properties of certain derivatives related to this compound have been conducted. These studies are important for assessing the safety profile of new compounds and understanding their potential risks to human health, especially in the context of unregulated or recreational drug use.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin via a consistent way with colchicine .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, some compounds have been classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

1H-indol-3-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(19-14-22-20-12-5-4-11-18(19)20)23-13-7-6-10-17(15-23)16-8-2-1-3-9-16/h1-5,8-9,11-12,14,17,22H,6-7,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVFRRRPOSQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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